molecular formula C10H9F13 B3392379 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane CAS No. 154478-86-1

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane

Cat. No. B3392379
M. Wt: 376.16 g/mol
InChI Key: MKVVMPBOVPRQNY-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane, also known as perfluorodecalin, is a fluorocarbon derivative that has been extensively used in scientific research. It is a colorless, odorless liquid that is highly stable and non-reactive. The unique physicochemical properties of perfluorodecalin make it an ideal candidate for various applications in the field of biomedicine, including drug delivery, tissue engineering, and medical imaging.

Scientific Research Applications

1. Liquid Crystal Research

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane and related compounds have been extensively studied in the field of liquid crystal research. For instance, compounds with tridecafluorodecan-1-yloxybenzene exhibit smectic liquid crystalline phases, which have been analyzed using X-ray diffraction and modeling. This research aids in understanding molecular arrangements in smectic phases, which are crucial for developing advanced liquid crystal displays and other optical applications (Ungar et al., 2000).

2. Electron Transfer Studies

The electron transfer properties of fluorenes, including derivatives of tridecafluorodecane, have been investigated. These studies are significant in understanding intramolecular electron dynamics, which is vital for developing new materials for electronics and photonics. For example, research on pi-stacked fluorenes demonstrates the potential for quantum mechanical tunneling in these compounds (Rathore et al., 2006).

3. Synthesis of Fluorinated Compounds

The synthesis of various fluorinated compounds, including tridecafluorodecane derivatives, has been explored for their unique chemical properties. These compounds are used in multiple applications, ranging from pharmaceuticals to materials science. Studies in this area focus on developing efficient synthetic routes and understanding the reactivity of these compounds (Sevenard et al., 2007).

4. Electrochemistry and Chemiluminescence

Research into the electrochemical behavior and electrogenerated chemiluminescence of fluorene-centered starburst oligofluorenes, which may include tridecafluorodecane derivatives, is significant in the development of new materials for optoelectronic devices. These studies help in understanding the electronic properties of these compounds and their potential applications in sensors and display technologies (Qi et al., 2016).

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F13/c1-2-3-4-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVVMPBOVPRQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)6(CH2)4H, C10H9F13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611905
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane

CAS RN

154478-86-1
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HJ Lehmler - Chemosphere, 2005 - Elsevier
In the past years there has been a growing interest in fluorinated persistent organic pollutants such as perfluorooctanesulfonic acid, perfluorooctanesulfonamides, perfluorinated …
Number of citations: 425 www.sciencedirect.com
N Fragnière - 2011 - doc.rero.ch
Dans ce travail, nous allons présenter la synthèse d’un nouvel HBC perfluoroalkylé muni d’un acide sulfonique à la fin de l’une des chaînes perfluoroalkylé. Le but de l’introduction de …
Number of citations: 1 doc.rero.ch

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